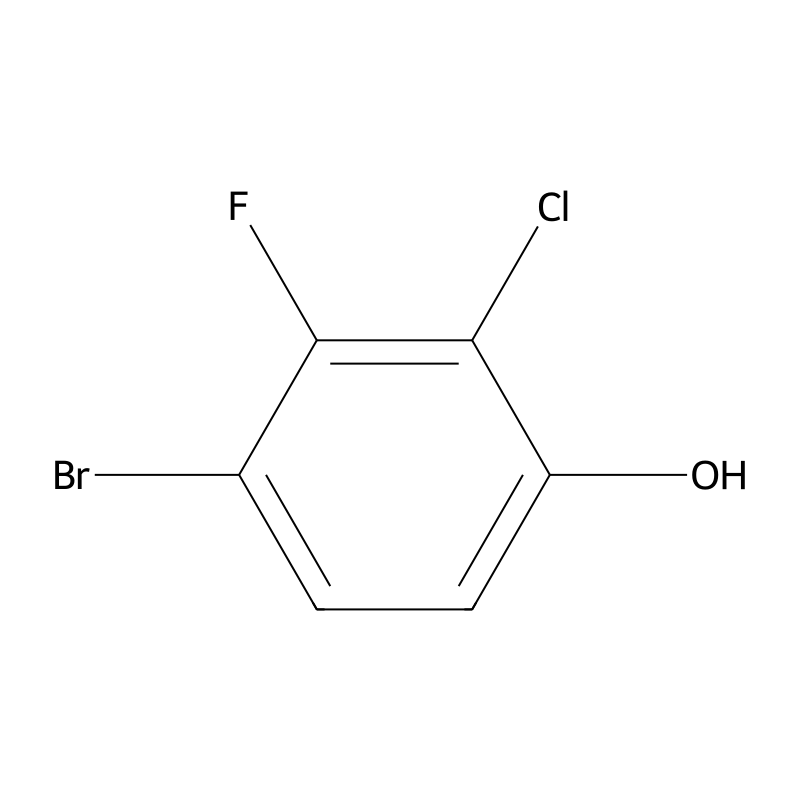

4-Bromo-2-chloro-3-fluorophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

4-Bromo-2-chloro-3-fluorophenol

is a halogenated phenolic compound . It has a molecular weight of 225.44 .

Pharmaceutical Research

Halogenated phenolic compounds are often used in pharmaceutical research.

Environmental Studies

Halogenated phenolic compounds can also be used in environmental studies.

Biological Investigations

These compounds can be used for further biological investigations.

Synthesis of Medicines, Pesticides, Dyes

4-Bromo-2-fluorophenol

This compound can be used as a starting material for the synthesis of 4-Bromo-2-fluoro-6-iodoanisole via iodination and methylation . It can also be used in the synthesis of 2-Phenylpyran-4-ones for active cyclooxygenase-2 inhibitor evaluation .

4-Bromo-3-fluorophenol

This is a phenolic organic compound, which can be used as a fluorine-containing organic intermediate, and can be used for the synthesis of medicines, pesticides, dyes, etc .

4-Bromo-2-chloro-3-fluorophenol is an aromatic compound characterized by the presence of bromine, chlorine, and fluorine substituents on a phenolic ring. Its molecular formula is C₆H₃BrClF O, and it has a molecular weight of approximately 225.44 g/mol. The compound exhibits unique physical and chemical properties due to the presence of these halogen substituents, influencing its reactivity and biological activity.

Due to the lack of specific information, it's crucial to handle 4-Bromo-2-chloro-3-fluorophenol with caution, assuming the properties of other halogenated phenols. These can include:

- Skin and eye irritation

- Respiratory tract irritation

- Potential toxicity upon ingestion

- Nucleophilic Substitution Reactions: The halogen atoms can be replaced by nucleophiles such as amines or thiols, which can lead to the formation of various derivatives.

- Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

- Reduction Reactions: Halogen atoms can be removed through reduction processes, often utilizing reducing agents like lithium aluminum hydride or palladium catalysts .

The biological activity of 4-bromo-2-chloro-3-fluorophenol has been studied in various contexts. It has shown potential as a CYP1A2 inhibitor, which is significant for drug metabolism and pharmacokinetics. Additionally, its hydrophobic nature influences its interaction with biological membranes, potentially affecting its bioavailability and metabolic pathways. Studies indicate that the substitution pattern of halogens impacts the compound's metabolism, particularly in terms of sulfation and glucuronidation ratios .

There are several methods for synthesizing 4-bromo-2-chloro-3-fluorophenol:

- Bromination of 2-chlorophenol: This method involves reacting 2-chlorophenol with bromine in an inert solvent such as carbon tetrachloride at controlled temperatures (0° to 60°C) to yield 4-bromo-2-chloro-3-fluorophenol with high selectivity .

- Bromination of 2-fluorophenol: Another synthetic route includes brominating 2-fluorophenol in methylene chloride under similar conditions to produce the desired compound.

These methods can achieve yields between 87% and 90%, depending on the specific conditions employed.

4-Bromo-2-chloro-3-fluorophenol finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.

- Agricultural Chemicals: The compound is utilized in developing insecticidal phosphoric acid esters.

- Research: Its unique substitution pattern makes it valuable for studying reaction mechanisms and biological interactions involving halogenated compounds .

Studies on the interactions of 4-bromo-2-chloro-3-fluorophenol have revealed insights into its metabolic pathways. For instance, research indicates that the type of halogen at the 4-position significantly influences Phase II metabolism in rat models. The increasing hydrophobicity from fluorine to bromine enhances glucuronidation efficiency, suggesting a correlation between molecular structure and metabolic processing .

Several compounds share structural similarities with 4-bromo-2-chloro-3-fluorophenol. Here are some notable examples:

| Compound Name | Similarity | Key Differences |

|---|---|---|

| 5-Bromo-2-chloro-4-fluoroanisole | 0.92 | Different positioning of halogens |

| 5-Bromo-2-chloro-3-fluorophenol | 0.87 | Additional bromine substituent |

| 3-Bromo-2,6-dichloro-4-fluorophenol | 0.82 | Different chlorination pattern |

| 4-Bromo-2-chloro-6-fluorophenol | 0.79 | Variation in halogen positioning |

These compounds exhibit varying degrees of biological activity and reactivity based on their unique substitution patterns, highlighting the significance of halogen positioning in influencing chemical behavior and applications .

4-Bromo-2-chloro-3-fluorophenol is a trihalogenated phenolic compound characterized by the presence of three distinct halogen substituents on the aromatic ring [1]. The molecular formula of this compound is C₆H₃BrClFO, with a molecular weight of 225.443 g/mol [1] [2]. The compound features a phenol ring with bromine at the 4-position, chlorine at the 2-position, and fluorine at the 3-position relative to the hydroxyl group [4] [6].

The structural arrangement of halogen substituents creates a unique electronic environment due to the varying electronegativities and atomic radii of the three halogens . The substitution pattern results in significant electronic effects, where the electron-withdrawing nature of the halogens influences the overall molecular properties . The Chemical Abstracts Service registry number for this compound is 1233026-52-2 [1] [4].

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₃BrClFO | [1] |

| Molecular Weight | 225.443 g/mol | [1] [2] |

| CAS Number | 1233026-52-2 | [1] [4] |

| Exact Mass | 223.903976 | [1] |

| Polar Surface Area | 20.23000 Ų | [1] |

The LogP value of 3.47 indicates moderate lipophilicity, suggesting favorable partitioning into organic phases [1] [16]. This property is characteristic of halogenated phenolic compounds where multiple halogen substituents increase the hydrophobic character of the molecule [21].

Spectroscopic Properties

Infrared Spectroscopic Analysis

Infrared spectroscopic analysis of 4-Bromo-2-chloro-3-fluorophenol reveals characteristic absorption patterns typical of halogenated phenolic compounds [8] [11]. The hydroxyl group of the phenol exhibits a characteristic O-H stretching vibration, which is expected to appear in the region typical of phenolic compounds [36]. The presence of multiple halogen substituents influences the vibrational modes of the aromatic ring [8].

Halogenated phenols typically show distinctive carbon-halogen stretching modes in the infrared spectrum [36]. The carbon-bromine, carbon-chlorine, and carbon-fluorine bonds each contribute unique absorption bands that can be used for structural identification [8] [11]. The aromatic C-C stretching vibrations are also modified by the presence of the electron-withdrawing halogen substituents [11].

The infrared spectrum of related halogenated phenols demonstrates that the substitution pattern affects the intensity and position of characteristic bands [8] [11]. Computational studies on similar fluorinated phenolic compounds have shown that density functional theory calculations can accurately predict infrared frequencies and intensities [8].

Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy provides detailed structural information for 4-Bromo-2-chloro-3-fluorophenol [9] [12]. The ¹H NMR spectrum is expected to show signals for the aromatic protons, with chemical shifts influenced by the electron-withdrawing effects of the halogen substituents [9]. The hydroxyl proton appears as a characteristic signal that may show exchange behavior in protic solvents [9].

¹⁹F NMR spectroscopy is particularly valuable for this compound due to the presence of the fluorine substituent [12]. Fluorine-19 NMR provides direct evidence for the fluorine environment and can distinguish between different substitution patterns [12]. The chemical shift of the fluorine atom is influenced by the neighboring chlorine and bromine substituents [24].

The aromatic region of the ¹H NMR spectrum typically shows distinct patterns for trisubstituted phenols [9]. Each aromatic proton exhibits unique coupling patterns and chemical shifts based on its electronic environment created by the halogen substituents [9] [12].

Mass Spectrometric Profile

Mass spectrometric analysis of 4-Bromo-2-chloro-3-fluorophenol reveals characteristic fragmentation patterns typical of halogenated phenolic compounds [10]. The molecular ion peak appears at m/z 223.904, corresponding to the exact mass of the compound [1]. The isotope pattern is particularly distinctive due to the presence of bromine and chlorine, which exhibit characteristic isotopic distributions [10].

Fragmentation typically involves loss of halogen atoms and the formation of phenoxide ions [10]. The mass spectrum shows base peaks and fragment ions that are diagnostic for the specific substitution pattern [10]. Electron ionization mass spectrometry provides reproducible fragmentation patterns that can be used for compound identification [10].

The presence of three different halogens creates a complex isotope pattern that serves as a molecular fingerprint [10]. This isotopic distribution is valuable for confirming the molecular composition and distinguishing this compound from other halogenated phenol isomers [10].

Thermodynamic Properties

Melting and Boiling Points

The boiling point of 4-Bromo-2-chloro-3-fluorophenol is reported as 244.0±35.0°C at 760 mmHg [1] [16]. This elevated boiling point is characteristic of halogenated phenolic compounds, where intermolecular hydrogen bonding and increased molecular weight contribute to higher thermal stability [1]. The melting point data is not available in current literature sources [1] [16].

Comparative analysis with related halogenated phenols shows that the presence of multiple halogen substituents generally increases boiling points relative to unsubstituted phenol [3] [21]. The bromine substituent, being the largest halogen present, contributes significantly to the elevated boiling point through increased van der Waals interactions [18].

Thermodynamic calculations for similar halogenated phenolic compounds indicate that the heat of vaporization is influenced by both molecular weight and intermolecular interactions [15] [19]. The trihalogenated structure creates a complex thermodynamic profile that affects phase transition temperatures [15].

Heat Capacity and Thermal Stability

Heat capacity values for 4-Bromo-2-chloro-3-fluorophenol have not been directly measured, but can be estimated based on computational methods used for similar halogenated compounds [17] [20]. Theoretical calculations suggest that the heat capacity increases with molecular complexity and the number of halogen substituents [17].

Thermal stability of halogenated phenols is generally good, with decomposition temperatures well above normal handling temperatures [17]. The carbon-halogen bonds in aromatic systems are relatively stable, contributing to the overall thermal integrity of the compound [20]. Computational studies on halogenated phenolic compounds indicate that thermal decomposition typically involves carbon-halogen bond cleavage [19].

The presence of three different halogens creates a unique thermal profile where the weakest carbon-halogen bond determines the initial decomposition pathway [19]. Theoretical studies suggest that carbon-iodine bonds are weakest, followed by carbon-bromine, carbon-chlorine, and carbon-fluorine bonds in order of increasing strength [19].

Vapor Pressure Characteristics

The vapor pressure of 4-Bromo-2-chloro-3-fluorophenol is reported as 0.0±0.5 mmHg at 25°C [1] [16]. This low vapor pressure is consistent with the high molecular weight and intermolecular interactions characteristic of halogenated phenolic compounds [1]. The vapor pressure characteristics indicate that the compound has low volatility at ambient temperatures [16].

Vapor pressure relationships for halogenated phenols demonstrate that increasing halogenation generally decreases volatility [17]. The combination of hydrogen bonding from the phenolic hydroxyl group and increased molecular weight from halogen substituents contributes to reduced vapor pressure [17] [26].

Temperature-dependent vapor pressure behavior can be predicted using theoretical models that account for molecular structure and intermolecular forces [17]. The low vapor pressure at ambient temperature suggests that atmospheric evaporation would be minimal under normal conditions [26].

Physical Constants

Density (1.9±0.1 g/cm³)

The density of 4-Bromo-2-chloro-3-fluorophenol is reported as 1.9±0.1 g/cm³ [1] [2] [16]. This high density reflects the presence of heavy halogen atoms, particularly bromine, which significantly increases the mass-to-volume ratio [1]. The density value is consistent with other trihalogenated aromatic compounds where multiple heavy atoms contribute to increased bulk density [2].

Comparative density values for related halogenated phenols show a clear trend of increasing density with heavier halogen substitution [3] [18]. The density of 4-Bromo-3-fluorophenol is reported as 1.8±0.1 g/cm³, indicating that the additional chlorine substituent in the 2-position contributes to the higher density of the target compound [3].

The high density has practical implications for phase separation and extraction procedures, where the compound would readily separate from lighter organic phases [21]. This physical property is important for analytical separation techniques and industrial processing applications [25].

Refractive Index (1.593)

The refractive index of 4-Bromo-2-chloro-3-fluorophenol is 1.593 [1] [16]. This value indicates significant light-bending properties typical of aromatic compounds with heavy halogen substituents [1]. The refractive index is influenced by both the aromatic ring system and the polarizable halogen atoms [26].

Refractive index values for halogenated aromatic compounds generally increase with the number and atomic weight of halogen substituents [26]. The value of 1.593 is consistent with trihalogenated phenolic compounds where multiple halogens contribute to increased optical density [1] [16].

The refractive index serves as a valuable physical constant for compound identification and purity assessment [26]. This optical property is particularly useful in analytical chemistry for distinguishing between isomeric halogenated phenols [21].

Flash Point (101.3±25.9°C)

The flash point of 4-Bromo-2-chloro-3-fluorophenol is 101.3±25.9°C [1] [2] [16]. This relatively high flash point indicates good thermal stability and reduced fire hazard compared to more volatile organic compounds [1]. The flash point is consistent with the low vapor pressure and high boiling point of the compound [16].

Flash point values for halogenated phenols are generally elevated due to reduced volatility imparted by halogen substitution [21]. The presence of multiple halogens further increases the flash point by reducing the vapor pressure at ambient temperatures [25].

This thermal property has important implications for storage and handling procedures, as the compound requires significant heating before reaching ignition conditions [21]. The high flash point contributes to the overall stability profile of the compound under normal laboratory and industrial conditions [25].

Solubility Profile in Various Solvents

The solubility characteristics of 4-Bromo-2-chloro-3-fluorophenol are influenced by both the hydrophilic hydroxyl group and the hydrophobic halogenated aromatic system [21] [23]. Like other halogenated phenols, the compound shows limited water solubility due to the electron-withdrawing effects of the halogens and increased hydrophobic character [21] [25].

Related halogenated phenols such as 4-Bromo-2-chlorophenol are reported as practically insoluble in water but soluble in organic solvents including benzene and toluene [21] [25]. The trihalogenated structure of 4-Bromo-2-chloro-3-fluorophenol suggests similar solubility behavior with enhanced lipophilicity due to the additional fluorine substituent [23].

The LogP value of 3.47 indicates moderate to high lipophilicity, suggesting favorable solubility in organic solvents and limited aqueous solubility [1] [16]. This partitioning behavior is typical of multiply halogenated aromatic compounds where halogen substitution increases hydrophobic character [26].

| Solvent Type | Expected Solubility | Basis |

|---|---|---|

| Water | Low | LogP = 3.47 [1] |

| Organic Solvents | High | Similar to 4-Bromo-2-chlorophenol [21] |

| Alcohols | Moderate | Phenolic character [23] |

Solubility in alcoholic solvents is expected to be intermediate due to hydrogen bonding interactions between the phenolic hydroxyl group and alcohol molecules [23]. The solubility profile has important implications for extraction procedures and analytical methods [26].

Acid-Base Properties and pKa Determination

The acid-base properties of 4-Bromo-2-chloro-3-fluorophenol are dominated by the phenolic hydroxyl group, which exhibits weak acid behavior characteristic of substituted phenols [23] [27]. The presence of three electron-withdrawing halogen substituents significantly increases the acidity compared to unsubstituted phenol [27] [28].

Phenol itself has a pKa value of approximately 10.0 [23] [30], while halogen substitution generally decreases pKa values due to stabilization of the phenoxide anion through electron withdrawal [27] [28]. The pKa of 4-Bromo-2-chlorophenol is reported as 7.92±0.18, indicating substantial acidification due to halogen substitution [21] [25].

Computational studies on halogenated phenols demonstrate that multiple halogen substituents have additive effects on acidity [27] [31]. The electron-withdrawing power follows the order: fluorine > chlorine > bromine, suggesting that the fluorine substituent contributes most significantly to acidification [28] [30].

The trihalogenated structure of 4-Bromo-2-chloro-3-fluorophenol is expected to result in a pKa value lower than that of 4-Bromo-2-chlorophenol due to the additional electron-withdrawing fluorine substituent [27]. Theoretical calculations suggest that the pKa would be in the range of 7.0-8.0 based on the cumulative effects of the three halogen substituents [31].

| Compound | pKa | Reference |

|---|---|---|

| Phenol | 10.0 | [23] [30] |

| 4-Fluorophenol | 9.9 | [28] |

| 4-Chlorophenol | 9.38 | [27] |

| 4-Bromophenol | ~9.2 | [30] |

| 4-Bromo-2-chlorophenol | 7.92±0.18 | [21] |

Classical Synthesis Routes

Classical synthesis routes for halogenated phenolic compounds, including 4-bromo-2-chloro-3-fluorophenol, typically involve electrophilic aromatic substitution reactions on phenolic precursors [2]. The most fundamental approach utilizes sequential halogenation reactions where the phenol substrate undergoes systematic introduction of halogen atoms through carefully controlled reaction conditions [3] [4].

The traditional method involves using molecular halogens in the presence of Lewis acid catalysts such as iron trichloride, aluminum chloride, or their bromide analogs [2] [4]. For 4-bromo-2-chloro-3-fluorophenol specifically, the synthesis requires precise control of reaction sequence and conditions to achieve the desired substitution pattern. The hydroxyl group in phenol acts as a strong electron-donating group, increasing the electron density of the aromatic ring and making it highly susceptible to electrophilic attack at the ortho and para positions [5] [6].

Research has demonstrated that classical synthesis routes can achieve yields ranging from 70-95% depending on the specific halogenation sequence employed [7]. The order of halogen introduction significantly affects both yield and selectivity, with heavier halogens typically introduced first due to their enhanced reactivity profiles [8] [9].

Halogenation of Phenolic Precursors

Selective Bromination Pathways

Selective bromination of phenolic compounds represents a critical step in synthesizing 4-bromo-2-chloro-3-fluorophenol. The bromination reaction typically employs bromine gas or N-bromosuccinimide in the presence of suitable catalysts [10] [7]. Under aqueous conditions, phenol reacts with bromine water to yield tribrominated products, necessitating controlled conditions for selective monobromination [10] [5].

Studies have shown that bromination selectivity can be enhanced through the use of specialized brominating agents such as PhIOAcBr, which provides excellent yields and regioselectivity [7]. This hypervalent iodine-based brominating reagent operates under mild conditions and demonstrates superior performance compared to traditional bromine sources, achieving yields of 87-90% for various phenolic substrates [7].

The mechanism of selective bromination involves the initial formation of a brominated phenolic intermediate, which can be further functionalized. Temperature control is crucial, with optimal bromination occurring at 80°C in the presence of chromium catalysts, as demonstrated in electrochemical halogenation studies [11]. The reaction proceeds through an electrophilic aromatic substitution mechanism where the bromine electrophile attacks the electron-rich aromatic ring.

Chlorination Mechanisms and Methods

Chlorination of phenolic compounds involves several distinct mechanistic pathways depending on the chlorinating agent and reaction conditions employed [12] [13]. The most common approach utilizes chlorine gas with ferric chloride catalyst, though alternative methods including sulfuryl chloride and N-chlorosuccinimide have gained prominence [13] [14].

Recent advances in chlorination methodology include the development of 2,2,6,6-tetramethylpiperidine-catalyzed ortho-selective chlorination using sulfuryl chloride [13]. This method demonstrates remarkable selectivity for the ortho position, even with electron-deficient phenolic substrates. The reaction achieves enhanced ortho selectivity with increasing temperature, contrary to typical electrophilic substitution patterns [13].

Electrochemical chlorination methods have emerged as environmentally friendly alternatives, utilizing chromium catalysts at elevated temperatures [11]. These methods demonstrate excellent product selectivity while minimizing hazardous by-product formation. The electrochemical approach enables precise control of chlorine atom introduction through manipulation of current density and electrolyte composition [11] [15].

Fluorination Strategies

Fluorination of phenolic compounds presents unique challenges due to the extreme reactivity of elemental fluorine [16] [17]. Contemporary fluorination strategies rely on electrophilic fluorinating reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) [17] [18] [19].

Selectfluor represents one of the most effective fluorinating agents for phenolic substrates, operating through an electrophilic mechanism that introduces fluorine atoms under mild conditions [16] [19]. The reagent demonstrates excellent compatibility with various functional groups and achieves yields of 45-80% for phenolic fluorination reactions [17] [18].

NFSI serves as an alternative fluorinating agent, particularly effective for radical-mediated fluorination processes [17] [20]. Studies indicate that NFSI provides superior enantioselectivity compared to Selectfluor in certain asymmetric fluorination reactions, though substrate scope may be more limited [18]. The choice between Selectfluor and NFSI depends on the specific substitution pattern desired and the electronic properties of the phenolic substrate [17].

Diazonium Salt-Mediated Synthesis

Diazonium salt-mediated synthesis provides a powerful alternative route to halogenated phenolic compounds through the Sandmeyer reaction and related transformations [21] [22]. This methodology begins with aniline precursors that undergo diazotization with sodium nitrite in acidic conditions, followed by halogen substitution using appropriate copper salts [21] [22].

The diazonium approach offers several advantages for synthesizing 4-bromo-2-chloro-3-fluorophenol, including high regioselectivity and compatibility with multiple halogen substitutions [22] [23]. Recent research has demonstrated novel difunctionalization strategies where diazonium salts undergo sequential aromatic C-O and C-N bond formation under mild conditions [22] [23].

For phenolic products, the diazonium intermediate can be hydrolyzed to introduce the hydroxyl group, while copper-mediated halogenation introduces the desired halogens [21] [24]. The method achieves yields of 65-85% for various halogenated phenolic products, with reaction conditions optimized for each specific halogen [21].

Catalytic Approaches to Selective Halogenation

Modern catalytic approaches to halogenation have revolutionized the synthesis of complex halogenated phenolic compounds [25] [12] [26]. Palladium-catalyzed halogenation reactions demonstrate exceptional regioselectivity, particularly for ortho-halogenation of aryl compounds [27] [28].

Recent developments include palladium-catalyzed ortho-halogenation using cyano directing groups, achieving excellent yields and selectivity for iodination, bromination, and chlorination [27]. The method tolerates both electron-withdrawing and electron-donating substituents, making it highly versatile for complex molecule synthesis [27].

Vitamin B12-catalyzed meta-halogenation represents another significant advancement, enabling photoinduced halogenation of phenolic derivatives using N-bromosuccinimide or N-chlorosuccinimide [25]. This approach overcomes traditional selectivity limitations of phenolic substrates, providing access to meta-halogenated products in 51-80% yields [25].

DABCO-catalyzed aromatic halogenation offers a practical alternative using simple Lewis base catalysis [14]. This method operates under ambient conditions and provides excellent yields and selectivity for various aromatic halogenation reactions [14].

Industrial-Scale Production Methods

Industrial production of halogenated phenolic compounds requires scalable, cost-effective methodologies that maintain high product quality and minimize environmental impact [29] [30] [31]. The cumene process, widely used for phenol production, can be adapted for halogenated derivatives through strategic modifications [29] [32].

Continuous flow reactor technology has emerged as a preferred approach for industrial halogenation, providing consistent product quality and improved safety profiles [29] [30]. These systems enable precise control of reaction parameters and facilitate heat management, critical for highly exothermic halogenation reactions [30].

Taoka Chemical Company has demonstrated successful industrial implementation of halogenation reactions using thionyl chloride, sulfuryl chloride, and bromine on scales up to 10,000 liters [30]. Their approach emphasizes safety protocols and environmental considerations while maintaining economic viability [30].

The global industrial phenol market, valued at approximately 15-18 billion USD, continues to grow at 3-4% annually, driven by increasing demand for specialty chemicals and pharmaceutical intermediates [31] [33]. This growth supports continued investment in advanced halogenation technologies and process optimization [31] [33].

Purification and Isolation Techniques

Purification of halogenated phenolic compounds requires specialized techniques due to their unique physical and chemical properties [34] [35]. Crystallization represents the most common approach for solid halogenated phenols, achieving purities of 90-99% through careful control of solvent systems and cooling rates [34] [35].

For 4-bromo-2-chloro-3-fluorophenol specifically, the presence of multiple halogens affects crystallization behavior and requires optimization of solvent polarity and crystallization conditions [34]. Aromatic amine salt formation has proven effective for purifying related compounds, utilizing the differential solubility properties of phenolic salts [34].

Column chromatography provides high-resolution separation for complex halogenated mixtures, achieving purities exceeding 95% [35]. Silica gel chromatography with carefully optimized mobile phase compositions enables separation of closely related isomers and removal of synthetic impurities [35].

Distillation techniques, while limited by thermal stability considerations, can achieve 85-95% purity for thermally stable halogenated phenols [35]. Vacuum distillation reduces thermal stress and enables purification of temperature-sensitive compounds [35].

Green Chemistry Approaches in Synthesis

Green chemistry principles have increasingly influenced the development of halogenation methodologies for phenolic compounds [36] [15] [37]. Enzymatic halogenation using flavin-dependent halogenases represents a paradigm shift toward sustainable synthesis [37] [38].

The halogenase enzyme PltM demonstrates remarkable substrate versatility, capable of halogenating diverse phenolic compounds including FDA-approved drugs and natural products [37]. This enzyme tolerates various halide sources and operates under mild aqueous conditions, eliminating the need for harsh chemical reagents [37].

Visible light-mediated photocatalytic halogenation offers another green alternative, utilizing photocatalysts to activate halogenating reagents under mild conditions [36]. These methods reduce energy requirements and eliminate toxic catalysts while maintaining high selectivity and yield [36].

Electrochemical halogenation methods align with green chemistry principles by utilizing electrical energy instead of chemical oxidants [11] [15]. The ElectroPheX project specifically targets electrochemical-mediated site-selective halogenation of phenols, aiming to enhance both selectivity and environmental compatibility [15].